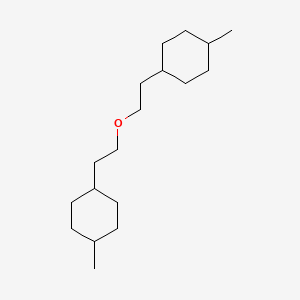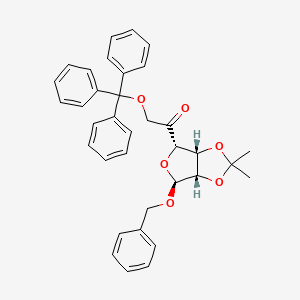
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose is a versatile compound widely used in biomedicine. It acts as a key intermediate in the synthesis of various drugs targeting diseases such as cancer, diabetes, and viral infections. With its unique structural properties, this compound plays a crucial role in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by selective oxidation. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trityl-protected hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose is extensively used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to carbohydrate metabolism and enzyme interactions.
Medicine: As a precursor in the development of drugs targeting cancer, diabetes, and viral infections.
Industry: In the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose involves its role as an intermediate in biochemical pathways. It interacts with various enzymes and molecular targets, facilitating the synthesis of biologically active compounds. The specific pathways and targets depend on the context of its use in drug development.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 2,3-O-isopropylidene-6-O-trityl-a-D-mannofuranose: Another important intermediate in drug synthesis.
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime: Used in research related to mannose metabolism.
Uniqueness
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranose is unique due to its specific structural properties, which make it a valuable intermediate in the synthesis of a wide range of biologically active compounds. Its versatility and effectiveness in drug development distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C35H34O6 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
1-[(3aS,4S,6S,6aR)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanone |
InChI |
InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3/t30-,31+,32+,33+/m1/s1 |
Clave InChI |
SFFSXRAQVHMPKF-GJBCSVNNSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
SMILES canónico |
CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


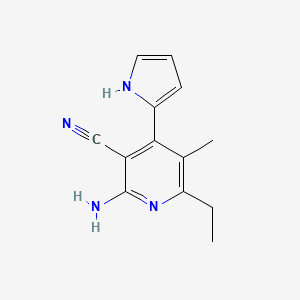
![2H-Pyran, 2-[(9E)-9-dodecenyloxy]tetrahydro-](/img/structure/B13809034.png)

![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
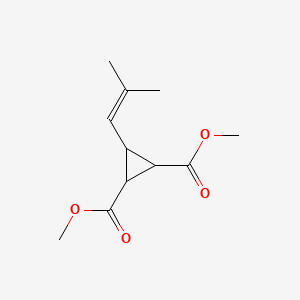
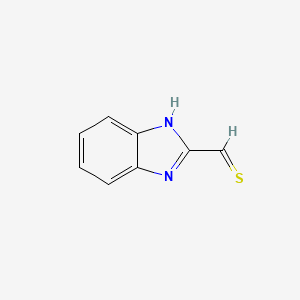
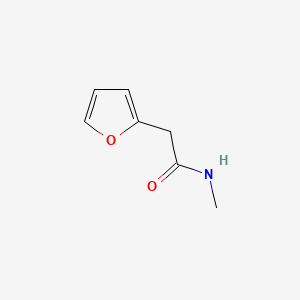
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
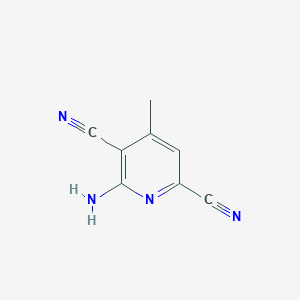
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
methanone](/img/structure/B13809100.png)

![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
